molecular formula C10H14ClNO4 B1598333 alpha-Methyldopa hydrochloride CAS No. 884-39-9

alpha-Methyldopa hydrochloride

Cat. No. B1598333
CAS RN: 884-39-9
M. Wt: 247.67 g/mol
InChI Key: NLRUDGHSXOEXCE-PPHPATTJSA-N
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Description

Alpha-Methyldopa hydrochloride, also known as Methyldopa, is a centrally-acting alpha-2 adrenergic agonist used to manage hypertension alone or in combination with hydrochlorothiazide, and to treat hypertensive crises . It is an analog of DOPA (3,4‐hydroxyphenylanine), and it is a prodrug, meaning that the drug requires biotransformation to an active metabolite for therapeutic effects . Methyldopa works by binding to alpha (α)-2 adrenergic receptors as an agonist, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals .

Scientific Research Applications

2. Metabolic and Cardiovascular Effects Research on the metabolic disposition and cardiovascular effects of methyldopate, a derivative of alpha-methyldopa, has been conducted. A study in unanesthetized rhesus monkeys explored the plasma-time concentrations of alpha-methyldopa following the administration of methyldopate and alpha-MD. It established that methyldopate is not metabolically equivalent to alpha-MD in this experimental setup (Walson et al., 1975).

3. Impact on Cardiovascular Response to Exercise A study investigated the effects of alpha-methyldopa therapy on exercise-induced changes in arterial pressure, heart rate, and other cardiovascular responses. It was found that alpha-methyldopa provided a slower buildup, a lower ceiling, and more rapid recovery of arterial pressure in response to exercise stress than hydrochlorothiazide. This suggests alpha-methyldopa’s potential in reducing myocardial oxygen demand without affecting work capacity (Lee, Fox, & Slotkoff, 1979).

4. Increased Metabolic Heat Production Research has also been conducted on the effect of chronic alpha-methyldopa therapy on metabolic heat production in patients with mild to moderate hypertension. The study showed that in most patients, metabolic heat production was significantly higher when treated with alpha-methyldopa. This suggests that its major metabolite, alpha-methylnorepinephrine, might be thermogenic (Fernandez et al., 1986).

5. Mechanisms of Antihypertensive Action The mechanisms underlying the antihypertensive action of alpha-methyldopa have been a subject of extensive research. Studies have explored its role in inhibiting dopa decarboxylation, false neurotransmission, inhibition of renin release, and stimulation of alpha receptor sites in the brain. These mechanisms contribute to the drug's depressor action and have implications in physiological and clinical effects (Ed, 1980).

properties

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.ClH/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRUDGHSXOEXCE-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20237018
Record name alpha-Methyldopa hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Methyldopa hydrochloride

CAS RN

884-39-9
Record name (-)-α-Methyldopa hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methyldopa hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Methyldopa hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MM Ames, N Castagnoli Jr - Journal of Labelled Compounds, 1974 - Wiley Online Library
… (Ar- CH2-C, - J - 128 Hz)-Prior to the next step, a calculated amount of unenriched hydantoin (IX) was added to the 13C-enriched compound so that the alpha-methyldopa hydrochloride …
MM Ames - 1976 - escholarship.org
… Cims spectrum of incomplete and complete acetylation of alpha-methyldopa hydrochloride and alpha-methyldopa …
Number of citations: 2 escholarship.org

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